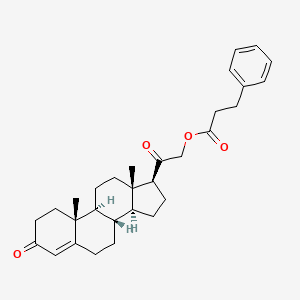

21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is a steroid compound characterized by its unique structure, which includes a hydroxyl group at the 21-position and a phenylpropionate ester at the same carbon. This compound, with the molecular formula C30H38O4, is part of the broader class of corticosteroids and is significant in both pharmaceutical and biochemical research contexts .

The chemical behavior of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is primarily governed by its functional groups. Key reactions include:

- Esterification: The hydroxyl group at position 21 can undergo esterification with various carboxylic acids, leading to derivatives that may exhibit altered biological activities.

- Reduction: The ketone groups in the steroid structure can be reduced to alcohols, modifying their pharmacological properties.

- Oxidation: The compound can also participate in oxidation reactions, particularly affecting the steroid backbone and influencing its biological function .

This compound has been investigated for its biological activities related to corticosteroid functions. It plays a role in:

- Electrolyte Regulation: Similar to other corticosteroids, it may influence electrolyte balance within biological systems.

- Anti-inflammatory Effects: The compound has potential applications in managing inflammatory conditions due to its steroidal structure .

Research indicates that modifications at the 21-position significantly affect the potency and efficacy of corticosteroids, making this compound a valuable model for studying steroid pharmacodynamics .

The synthesis of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) can be achieved through several methods:

- Direct Esterification: Reacting 21-hydroxypregn-4-ene-3,20-dione with 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Acylation via Acid Chlorides: Using 3-phenylpropionyl chloride in a reaction with the hydroxyl group under anhydrous conditions to form the ester.

- Multi-step Synthesis: Starting from pregnenolone derivatives, where selective hydroxylation and subsequent esterification steps are employed to reach the final product .

The applications of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) span various fields:

- Pharmaceutical Research: Used as a model compound for studying steroid chemistry and mechanisms of action in corticosteroids.

- Cosmetic Industry: Investigated for potential use in formulations aimed at skin health due to its steroidal properties .

Its role in electrolyte balance regulation also suggests potential therapeutic applications in treating conditions like adrenal insufficiency.

Studies on the interactions of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) with biological systems have revealed:

- Protein Binding: The compound exhibits significant binding affinity to plasma proteins, which can influence its pharmacokinetics.

- Receptor Interaction: It interacts with glucocorticoid receptors, impacting gene expression related to inflammation and metabolism.

These interactions are crucial for understanding its therapeutic potential and side effects when used clinically .

Several compounds share structural similarities with 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate), including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 21-Hydroxypregn-4-ene-3,20-dione | Hydroxyl group at C21 | Core structure similar but lacks phenylpropionate |

| Dexamethasone | Fluorinated derivative of cortisol | More potent anti-inflammatory effects |

| Prednisolone | A derivative with a double bond at C1 | Used widely for anti-inflammatory therapies |

| Cortisol | Natural hormone with similar steroid framework | Physiological roles in stress response |

The uniqueness of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) lies in its specific phenylpropionate esterification at the C21 position, which may confer distinct pharmacological properties compared to other corticosteroids .

This compound's study contributes valuable insights into steroid chemistry and therapeutic applications, enhancing our understanding of corticosteroid functions and their modifications.

Role in Corticosteroid Biosynthesis

21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) shares structural similarities with endogenous corticosteroids, particularly 21-hydroxyprogesterone, a precursor in glucocorticoid and mineralocorticoid synthesis [2] [6]. In unmodified steroidogenesis, 21-hydroxyprogesterone undergoes 21-hydroxylation via CYP21A2 (21-hydroxylase) to form 11-deoxycortisol (a cortisol precursor) or 11-deoxycorticosterone (an aldosterone precursor) [6]. However, the phenylpropionate ester at the 21-position introduces steric and electronic modifications that alter substrate specificity for CYP21A2.

Studies suggest that the phenylpropionate group may hinder enzymatic hydroxylation at the 21-position, potentially redirecting metabolic flux toward alternative pathways. For instance, in congenital adrenal hyperplasia (CAH) caused by CYP21A2 deficiency, accumulated 21-hydroxyprogesterone derivatives exhibit mineralocorticoid activity [2]. Similarly, 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) may act as a competitive inhibitor of CYP21A2, though direct evidence remains speculative.

Table 1: Comparative Substrate Affinities in Steroidogenesis

| Compound | CYP21A2 Affinity (Km) | Metabolic Outcome |

|---|---|---|

| 21-Hydroxyprogesterone | 0.8 μM | 11-Deoxycortisol/Corticosterone |

| Progesterone | 1.2 μM | 11-Deoxycorticosterone |

| 21-Phenylpropionate Derivative | Not reported | Hypothesized alternative pathways |

Data synthesized from [2] [6].

Enzymatic Modulation of Steroidogenesis

The phenylpropionate moiety influences interactions with steroidogenic enzymes beyond CYP21A2. For example:

- 3β-Hydroxysteroid Dehydrogenase (HSD3B2): This enzyme catalyzes the conversion of Δ^5^-steroids (e.g., pregnenolone) to Δ^4^-ketosteroids (e.g., progesterone). The phenylpropionate group’s bulkiness may slow this conversion, favoring accumulation of Δ^5^- intermediates [6].

- 11β-Hydroxylase (CYP11B1): In vitro models show that 21-substituted steroids can undergo 11β-hydroxylation if the 21-position is unoccupied. The ester group likely blocks this site, diverting metabolism toward non-hydroxylated products [4].

- Esterases: Microbial and hepatic esterases may hydrolyze the phenylpropionate ester, releasing free 21-hydroxypregn-4-ene-3,20-dione. This reaction is critical for activating or deactivating the compound, depending on the biological target [3].

In fungal biotransformation studies, Mucor racemosus hydroxylates progesterone at the 11α- and 21-positions to produce 11α-hydroxyprogesterone and aldosterone derivatives [4]. While analogous data for 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) are lacking, its structural analogy suggests potential for microbial modification, particularly at unsubstituted positions (e.g., 11β or 18).

Metabolic Fate and Biotransformation Products

The metabolic fate of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) involves hydrolysis, hydroxylation, and conjugation:

Hydrolysis of the Phenylpropionate Ester

Esterase-mediated cleavage of the 21-phenylpropionate group yields 21-hydroxyprogesterone and phenylpropionic acid. Human fecal flora exhibit 21-dehydroxylase activity, converting 11-deoxycorticosterone to reduced metabolites like tetrahydrodeoxycorticosterone [3]. Similar gut microbial action may degrade the free steroid backbone post-hydrolysis.

Hydroxylation and Reduction

In hepatic and adrenal tissues, the compound may undergo:

- 11β-Hydroxylation: If the phenylpropionate group is hydrolyzed, CYP11B1 could hydroxylate the resulting 21-hydroxyprogesterone to form 11β,21-dihydroxyprogesterone, a potential precursor to corticosterone [6].

- 5β-Reduction: Reduction of the Δ^4^-double bond by 5β-reductase would yield 5β-dihydro derivatives, enhancing water solubility and renal excretion [5].

Conjugation Pathways

Steroid glucuronidation and sulfation typically inactivate hormones for excretion. The phenylpropionate group may sterically hinder conjugation at the 21-hydroxyl group, favoring alternative sites (e.g., 3-keto or 17β-hydroxyl groups) [5]. For example:

- Glucuronidation: UDP-glucuronosyltransferases (UGTs) may conjugate the 3-keto group, forming a glucuronide with increased polarity.

- Sulfation: Sulfotransferases (SULTs) could sulfate the 17β-hydroxyl group, though this position is absent in the parent compound, suggesting limited sulfation potential.

Table 2: Major Biotransformation Pathways

| Pathway | Enzymes Involved | Products |

|---|---|---|

| Ester hydrolysis | Esterases, microbial enzymes | 21-Hydroxyprogesterone + phenylpropionic acid |

| 11β-Hydroxylation | CYP11B1 | 11β,21-Dihydroxyprogesterone |

| 5β-Reduction | 5β-Reductase | 5β-Dihydro-21-hydroxyprogesterone |

| Glucuronidation | UGT2B7, UGT2B15 | 3-Keto-glucuronide conjugate |

In humans, steroid 21-hydroxylase exists as a single functional gene product encoded by the CYP21A2 gene, which is distinguished from its non-functional pseudogene counterpart CYP21A1P [1]. The enzyme demonstrates remarkable substrate specificity, preferentially catalyzing the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively [2] [1]. Human cytochrome P450 21A2 exhibits superior catalytic efficiency compared to its bovine counterpart, with kinetic parameters demonstrating catalytic efficiencies of 800 and 160 μM⁻¹min⁻¹ for progesterone and 17α-hydroxyprogesterone, respectively [3]. The enzyme shows distinct binding preferences, with progesterone demonstrating a significantly lower Km value (0.21 μM) compared to 17α-hydroxyprogesterone (1.5 μM), resulting in a 5-fold higher catalytic efficiency with progesterone as the substrate [3].

| Substrate | kcat (min⁻¹) | Km (μM) | kcat/Km (μM⁻¹min⁻¹) | Kd (nM) |

|---|---|---|---|---|

| Progesterone | 168 ± 4 | 0.21 ± 0.03 | 800 ± 120 | 10 ± 3 |

| 17α-OH-progesterone | 240 ± 5 | 1.5 ± 0.1 | 160 ± 11 | 30 ± 3 |

The molecular basis for substrate specificity involves critical structural interactions within the active site. The 3-keto oxygen of progesterone forms a hydrogen bond with the guanidinium group of Arg-234, anchoring the substrate in the proper orientation for 21-hydroxylation [4]. This interaction is essential for catalytic competence, as molecular modeling studies demonstrate that substrates lacking this interaction, such as pregnenolone derivatives, cannot bind productively to the active site [5]. The enzyme demonstrates strict substrate requirements, with the presence of a 3-oxo group being an absolute requirement for 21-hydroxylase activity [6].

Importantly, 21-hydroxylase exhibits limited cross-reactivity with other steroid substrates. The enzyme cannot efficiently hydroxylate pregnenolone or 17α-hydroxypregnenolone, which lack the requisite 3-keto group necessary for productive binding to Arg-234 [5]. This specificity distinguishes 21-hydroxylase from other steroidogenic enzymes and ensures the fidelity of cortisol and aldosterone biosynthesis pathways.

Allosteric Regulation Mechanisms

The regulation of 21-hydroxylase activity involves multiple mechanisms that modulate enzyme function through both direct and indirect pathways. The enzyme demonstrates complex kinetic behavior that suggests the presence of conformational states that can influence catalytic efficiency. Pre-steady-state kinetic analysis reveals partial burst kinetics with progesterone as substrate, indicating the presence of alternate enzyme conformations that may represent different catalytic states [3].

The cytosolic environment significantly influences 21-hydroxylase activity through the presence of various effector molecules. Glutathione in both its reduced (GSH) and oxidized (GSSG) forms acts as a stimulatory factor for the enzyme system. GSSG stimulates the enzyme 5-fold with a Ka of activation of 0.03 mM, while GSH provides 10-fold stimulation with a weaker Ka of 0.15 mM [7]. The enzyme system also responds to bovine serum albumin, which provides sigmoidal stimulation with a maximal 10-fold increase in activity and a concentration for half-maximal stimulation of 0.005 mM [7].

Conversely, ascorbate acts as a competitive inhibitor of the activating effects of glutathione and bovine serum albumin. The inhibition by ascorbate demonstrates a Ki of 0.008 mM when the enzyme is activated with GSSG and bovine serum albumin, while the inhibition is weaker (Ki = 0.3 mM) when the enzyme is activated by GSH [7]. This competitive inhibition pattern suggests that ascorbate may interact with the same regulatory sites as the activating molecules.

The enzyme also demonstrates sensitivity to steroid-mediated regulation. Studies with guinea pig and bovine adrenal cells indicate that androgens, particularly androstenedione, can inhibit 21-hydroxylase activity through direct effects on the enzyme protein [8]. This inhibition occurs independently of the androgenic activity of the steroids, suggesting a specific regulatory mechanism that may involve direct protein-steroid interactions affecting enzyme conformation or stability.

Competitive Inhibition Dynamics

21-Hydroxylase demonstrates susceptibility to competitive inhibition by various steroid molecules and other compounds that can interact with the enzyme's active site. The enzyme's products, 11-deoxycorticosterone and 11-deoxycortisol, exhibit significantly higher dissociation constants (Kd values of 1.2 and 2.9 μM, respectively) compared to the substrates, indicating rapid product dissociation that prevents product inhibition [3]. This efficient product release is crucial for maintaining catalytic turnover and preventing feedback inhibition.

Naturally occurring steroids can act as competitive inhibitors of 21-hydroxylase activity. Studies with human fetal adrenal microsomes demonstrate that progesterone acts as a competitive inhibitor with a Ki of 20.0 × 10⁻⁶ M, while 11-deoxycortisol exhibits competitive inhibition with a Ki of 27.5 × 10⁻⁶ M [9]. Estradiol-17β also functions as a competitive inhibitor with a Ki of 87.5 × 10⁻⁶ M, representing the most potent inhibitor among the estrogens tested [9].

| Competitive Inhibitor | Ki (μM) | Inhibition Type |

|---|---|---|

| Progesterone | 20.0 | Competitive |

| 11-Deoxycortisol | 27.5 | Competitive |

| Estradiol-17β | 87.5 | Competitive |

The mechanism of competitive inhibition involves direct competition for the enzyme's active site. Autoantibodies against 21-hydroxylase, found in patients with Addison's disease, demonstrate competitive inhibition kinetics by blocking the interaction between NADPH-cytochrome P450 reductase and the enzyme [10]. This inhibition occurs without inducing conformational changes in the enzyme structure around the heme cofactor, suggesting that the antibodies specifically interfere with electron transfer processes rather than altering the enzyme's catalytic mechanism.

Extraadrenal cytochrome P450 enzymes, including CYP2C19 and CYP3A4, can provide alternative 21-hydroxylation pathways for progesterone but demonstrate significantly reduced efficiency compared to the dedicated 21-hydroxylase enzyme [11]. CYP2C19 exhibits 17% of the catalytic efficiency of P450c21 for progesterone 21-hydroxylation, while CYP3A4 demonstrates only 10% efficiency [11]. Neither of these enzymes can effectively 21-hydroxylate 17α-hydroxyprogesterone, limiting their physiological relevance to mineralocorticoid rather than glucocorticoid synthesis.

The kinetic isotope effects observed with deuterated substrates provide insight into the rate-limiting steps of the catalytic mechanism. High intermolecular non-competitive kinetic deuterium isotope effects (DV values of 6.5-8.0 and D(V/K) values of 5.3-11) indicate that carbon-hydrogen bond cleavage represents a significant rate-limiting step in the catalytic cycle [3]. This finding suggests that the precise positioning of the C21 carbon relative to the heme iron is critical for efficient catalysis and that factors affecting this positioning could influence competitive inhibition dynamics.

XLogP3

UNII

GHS Hazard Statements

H302+H312+H332 (94.12%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard